

Ethiofencarb-sulfone chemical structure and properties

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Compound of Interest

Compound Name: Ethiofencarb-sulfone

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Ethiofencarb-sulfone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb-sulfone is a significant metabolite of the carbamate insecticide Ethiofencarb. As a member of the carbamate class, its toxicological profile is primarily defined by its role as a cholinesterase inhibitor. Understanding the chemical structure, physicochemical properties, and biological interactions of **Ethiofencarb-sulfone** is crucial for assessing its environmental fate, toxicological risk, and for the development of potential therapeutic interventions in cases of exposure. This guide provides an in-depth technical overview of **Ethiofencarb-sulfone**, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identification

Ethiofencarb-sulfone is chemically designated as [2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate.^[1] Its structure is characterized by a phenyl ring substituted with a methylcarbamate group and an ethylsulfonylmethyl group.

Table 1: Chemical Identification of **Ethiofencarb-sulfone**

Identifier	Value
IUPAC Name	[2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate[1]
CAS Number	53380-23-7[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S[1][2][3]
Molecular Weight	257.31 g/mol [1][2][3]
SMILES String	CCS(=O)(=O)Cc1ccccc1OC(=O)NC[1][2]
InChI Key	IOPTXXRXCPJGO-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of **Ethiofencarb-sulfone** are essential for understanding its environmental transport, bioavailability, and interaction with biological systems.

Table 2: Physicochemical Properties of **Ethiofencarb-sulfone**

Property	Value	Source
Melting Point	-43.8 °C	[5]
Boiling Point	81.6 °C	[5]
Flash Point	35.6 °F (2 °C) (closed cup)	[5]
Log P (Octanol-Water Partition Coefficient)	0.17 (Calculated)	[1]
Water Solubility	Data not available	
Density	1.25 g/ml	[1]

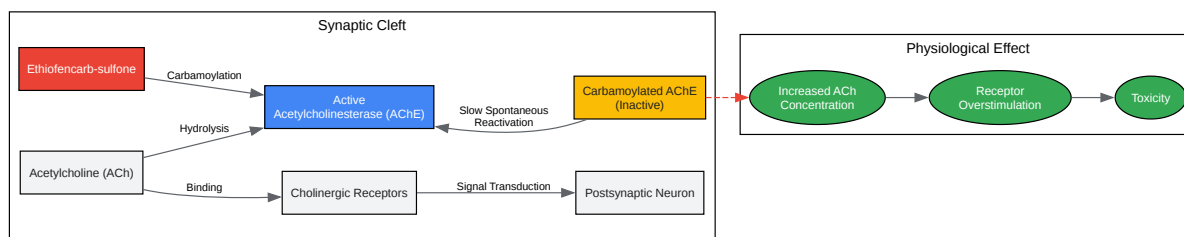
Note: The melting and boiling points reported are from a single source and may represent data for a solution or a specific formulation.

Toxicological Profile

Mechanism of Action: Acetylcholinesterase Inhibition

Ethiofencarb-sulfone, like its parent compound Ethiofencarb, is an inhibitor of the enzyme acetylcholinesterase (AChE).[6] AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.

The mechanism of inhibition by carbamates involves the carbamoylation of the serine hydroxyl group within the active site of AChE. This process is analogous to the acetylation that occurs with the natural substrate, acetylcholine. However, the carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and disruption of normal nerve function.[7][8] Unlike organophosphates, the inhibition by carbamates is typically reversible.[9]



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Figure 1. Signaling pathway of Acetylcholinesterase inhibition by **Ethiofencarb-sulfone**.

Acute Toxicity

Ethiofencarb-sulfone is classified as harmful if swallowed.[10] The acute oral toxicity has been determined in rats.

Table 3: Acute Oral Toxicity of **Ethiofencarb-sulfone** in Rats

Sex	LD ₅₀ (mg/kg)	Reference
Male	468	[5]
Male	600-750	[5]
Female	approx. 600	[5]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of **Ethiofencarb-sulfone** on acetylcholinesterase, based on the widely used Ellman's method.[\[2\]](#)
[\[4\]](#)

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.

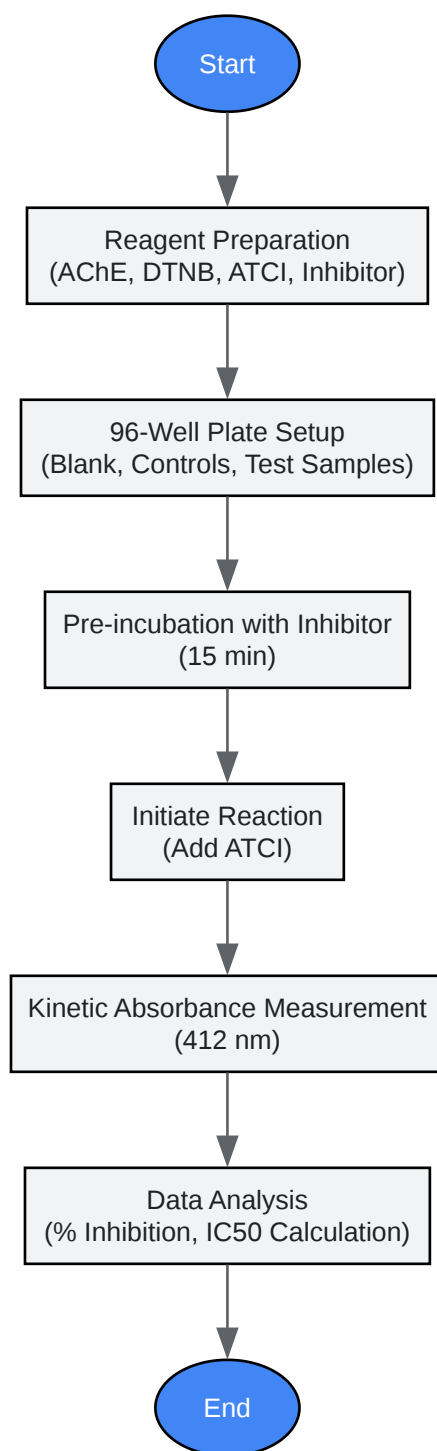
Materials:

- Acetylcholinesterase (AChE) from *Electrophorus electricus* (electric eel)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Sodium Phosphate Buffer (0.1 M, pH 8.0)
- **Ethiofencarb-sulfone** (test inhibitor)
- Positive control inhibitor (e.g., physostigmine)
- 96-well clear, flat-bottom microplate
- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
 - Prepare a fresh stock solution of ATCI (15 mM) in deionized water.
 - Prepare serial dilutions of **Ethiofencarb-sulfone** and the positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer to the desired concentrations.
- Assay Protocol (in a 96-well plate):
 - Add 20 μ L of phosphate buffer to the blank wells.
 - Add 20 μ L of the different concentrations of **Ethiofencarb-sulfone** or the positive control to the test and positive control wells, respectively.
 - Add 20 μ L of the buffer (with the same percentage of solvent as the inhibitor solutions) to the negative control wells.
 - Add 20 μ L of the AChE solution to all wells except the blank.
 - Incubate the plate at room temperature for 15 minutes.
 - Add 10 μ L of DTNB solution to all wells.
 - Initiate the reaction by adding 10 μ L of ATCI solution to all wells.
 - Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.

- Determine the percentage of inhibition for each concentration of **Ethiofencarb-sulfone** using the following formula: % Inhibition = $[1 - (\text{Rate of test well} / \text{Rate of negative control well})] \times 100$
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).



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Figure 2. Experimental workflow for the Acetylcholinesterase inhibition assay.

Analytical Method for Determination in Environmental Matrices

The analysis of **Ethiofencarb-sulfone** in environmental samples such as soil and water typically involves sample extraction followed by chromatographic analysis.

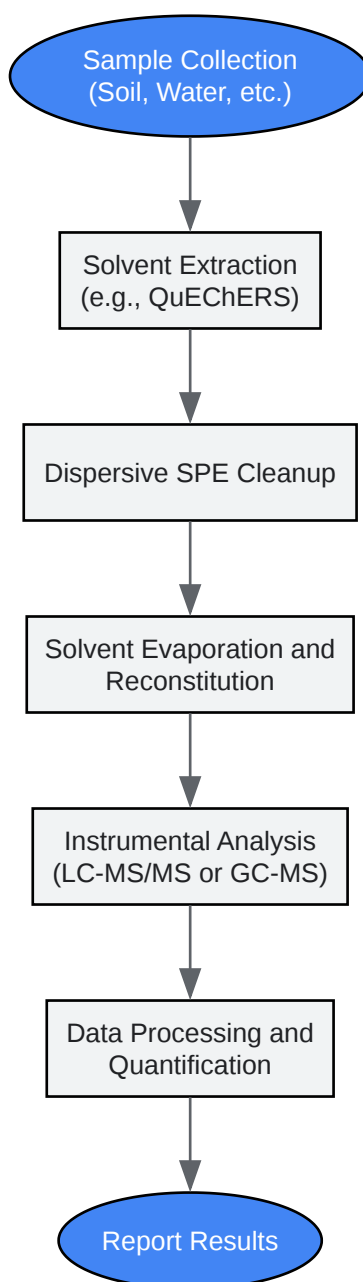
Principle: The analyte is extracted from the sample matrix using an appropriate solvent system. The extract is then cleaned up to remove interfering substances and concentrated before analysis by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation (QuEChERS-based approach): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

- Extraction:
 - Weigh a representative sample (e.g., 10 g of soil or 10 mL of water) into a centrifuge tube.
 - Add an appropriate amount of water (for soil samples) and an internal standard.
 - Add an extraction solvent (e.g., acetonitrile).
 - Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid extraction.
 - Shake vigorously and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the supernatant (acetonitrile layer).
 - Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
 - Vortex and centrifuge.
- Analysis:
 - The final cleaned-up extract is ready for injection into the GC-MS or LC-MS/MS system.

Instrumental Analysis:

- GC-MS: Suitable for thermally stable and volatile compounds. Derivatization may be required for some metabolites.
- LC-MS/MS: A highly sensitive and selective technique, often preferred for the analysis of carbamates and their metabolites due to their thermal lability.



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Figure 3. General experimental workflow for the analysis of **Ethiofencarb-sulfone**.

Conclusion

Ethiofencarb-sulfone, a metabolite of the insecticide Ethiofencarb, is a compound of interest due to its potential toxicological effects as a cholinesterase inhibitor. This guide has provided a detailed overview of its chemical and physical properties, its mechanism of action, and standardized experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in environmental science, toxicology, and drug development, facilitating a deeper understanding and further investigation of this compound.

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